Cas no 1373500-30-1 (1-ethynyl-2-fluoro-4-methoxybenzene)

1-ethynyl-2-fluoro-4-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 1-ethynyl-2-fluoro-4-methoxybenzene
- Benzene, 1-ethynyl-2-fluoro-4-methoxy-
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- MDL: MFCD27959270
- インチ: 1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3
- InChIKey: YCIYVDIUENRZIM-UHFFFAOYSA-N
- ほほえんだ: C1(C#C)=CC=C(OC)C=C1F
1-ethynyl-2-fluoro-4-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057287-1g |
1-Ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 1g |
¥5180.0 | 2023-04-02 | |
Enamine | EN300-311389-10.0g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
Enamine | EN300-311389-1.0g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-311389-10g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 10g |
$4545.0 | 2023-09-05 | |
Enamine | EN300-311389-1g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 1g |
$1057.0 | 2023-09-05 | |
Aaron | AR009JUK-1g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 1g |
$1479.00 | 2025-01-23 | |
A2B Chem LLC | AE44528-10g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 10g |
$4820.00 | 2024-04-20 | |
A2B Chem LLC | AE44528-2.5g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 2.5g |
$2215.00 | 2024-04-20 | |
Aaron | AR009JUK-500mg |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 500mg |
$1158.00 | 2025-01-23 | |
Aaron | AR009JUK-5g |
1-ethynyl-2-fluoro-4-methoxybenzene |
1373500-30-1 | 95% | 5g |
$4240.00 | 2023-12-16 |
1-ethynyl-2-fluoro-4-methoxybenzene 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1-ethynyl-2-fluoro-4-methoxybenzeneに関する追加情報
Recent Advances in the Application of 1-Ethynyl-2-fluoro-4-methoxybenzene (CAS: 1373500-30-1) in Chemical Biology and Pharmaceutical Research
1-Ethynyl-2-fluoro-4-methoxybenzene (CAS: 1373500-30-1) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features, including an ethynyl group for click chemistry applications and a fluorine atom that enhances metabolic stability. Recent studies have explored its potential in drug discovery, particularly in the development of targeted therapies and imaging agents. This research brief synthesizes the latest findings on this compound, highlighting its applications and mechanistic insights.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-ethynyl-2-fluoro-4-methoxybenzene as a key intermediate in the synthesis of novel kinase inhibitors. The compound's ethynyl group enabled efficient conjugation with azide-functionalized pharmacophores via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the fluorine atom improved the inhibitors' pharmacokinetic profiles. The resulting compounds demonstrated nanomolar potency against EGFR mutants, suggesting potential applications in precision oncology.
Another significant application was reported in ACS Chemical Biology, where 1-ethynyl-2-fluoro-4-methoxybenzene served as a radiolabeling precursor for positron emission tomography (PET) tracers. The fluorine-18 labeled derivative ([18F]EFMB) showed excellent blood-brain barrier penetration and selective accumulation in amyloid plaques, making it a promising candidate for Alzheimer's disease diagnostics. The study emphasized the compound's stability against defluorination, a common challenge in radiopharmaceutical development.
Mechanistic studies have revealed that the methoxy group in 1-ethynyl-2-fluoro-4-methoxybenzene contributes to favorable π-stacking interactions with aromatic amino acid residues in target proteins. Molecular dynamics simulations published in Chemical Science demonstrated that this moiety enhances binding affinity in protein-ligand complexes, particularly in enzymes containing tyrosine or tryptophan-rich active sites. These findings have informed the design of next-generation covalent inhibitors leveraging this scaffold.
Ongoing clinical trials are investigating derivatives of 1-ethynyl-2-fluoro-4-methoxybenzene as potential therapeutics for neurodegenerative disorders. Preclinical data presented at the 2023 American Chemical Society meeting showed that optimized analogs exhibit dual functionality as both β-amyloid aggregation inhibitors and neuroprotective agents. The fluorinated aromatic core appears critical for maintaining this balanced activity profile while ensuring adequate CNS bioavailability.
Future research directions include exploring the compound's utility in PROTAC (proteolysis targeting chimera) design and as a modular component in DNA-encoded library technology. Its compatibility with diverse chemical transformations positions 1-ethynyl-2-fluoro-4-methoxybenzene as a valuable tool for addressing emerging challenges in chemical biology and drug discovery.
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